Calcium lactate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of calcium lactate, particularly calcium lactate pentahydrate, involves optimizing laboratory procedures for quality and yield. Uscumlic et al. (2009) emphasized the importance of selecting the correct reactants, molar ratios, and reaction conditions to achieve a high-quality final product. This process has been applied to semi-industrial production, highlighting the compound's industrial significance due to its extensive use and the fact that it's imported in some countries due to local production absence (Uscumlic et al., 2009).

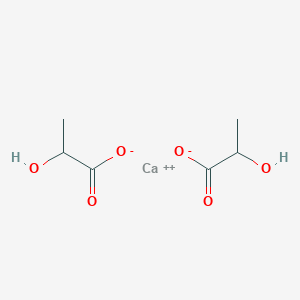

Molecular Structure Analysis

The molecular structure of calcium lactate and its complexes plays a significant role in its chemical behavior. Dudás et al. (2019) explored the complexing behavior of lactate with calcium in various media, revealing the formation of specific complexes that influence its solubility and reactivity. This understanding is vital for applications requiring precise control over calcium lactate's behavior in solution (Dudás et al., 2019).

Chemical Reactions and Properties

Calcium lactate's involvement in chemical reactions, especially in the synthesis of other chemicals, underscores its utility as a building block. For instance, its role in the dehydration of lactic acid to acrylic acid using calcium hydroxyapatite catalysts demonstrates its potential in chemical manufacturing processes. The efficiency of these reactions, as discussed by Ghantani et al. (2013), points to the broader applicability of calcium lactate beyond its traditional uses (Ghantani et al., 2013).

Physical Properties Analysis

The physical properties of calcium lactate, such as its crystallization behavior and solubility, are crucial for its application in food and pharmaceutical industries. Research by Safronova et al. (2017) on the synthesis of calcium phosphate from calcium lactate provides insight into its thermal behavior and transformation into other calcium salts under various conditions. This knowledge aids in the development of materials like bioceramics, where calcium lactate serves as a precursor (Safronova et al., 2017).

Chemical Properties Analysis

Exploring calcium lactate's chemical properties, such as its role in enzymatic reactions and interaction with other compounds, is essential for its effective use. Prayitno et al. (2022) highlighted its potential in nanotechnology applications, specifically in the synthesis of nano-calcium lactate from chicken eggshells. This approach opens new avenues for its application as a dietary supplement, showcasing the versatility of calcium lactate's chemical properties (Prayitno et al., 2022).

Applications De Recherche Scientifique

Postharvest Quality Improvement of Bitter Gourd Fruit

- Scientific Field : Plant Physiology and Molecular Biology .

- Application Summary : Calcium lactate (CL) is used to improve the quality, shelf-life, and storage physiology of bitter gourd fruits .

- Methods of Application : Fruits were dipped in an aqueous solution of CL (50, 75, and 100 mM) and stored at 10 °C and 85–95% relative humidity (RH) .

- Results : The application of CL@100 mM resulted in minimized physiological loss in weight (PLW) and decay incidence. It also helped in retaining firmness, total phenolics, antioxidants, and total chlorophyll at a higher side .

Improving Gelling Properties of Large Yellow Croaker Surimi

- Scientific Field : Food Science .

- Application Summary : Calcium lactate is used to improve the physicochemical properties, state distribution of water, and protein structure changes of surimi gels made from large yellow croaker .

- Methods of Application : Calcium lactate was added to surimi in varying concentrations (0%, 0.5%, 1.5%, 2.5%, 3.5%, and 4.5% on wet surimi) .

- Results : The addition of calcium lactate significantly increased gel strength and whiteness, while cooking loss decreased. The water-holding capacity increased first and then decreased with the addition of calcium lactate .

Thermochemical Energy Storage

- Scientific Field : Energy Storage .

- Application Summary : Calcium lactate pentahydrate (CaLP) is used for thermochemical energy storage .

- Methods of Application : The thermochemical behaviour of this salt has been experimentally assessed .

- Results : It was demonstrated that CaLP reversibly dehydrates/hydrates within an operating temperature range suitable for low-temperature thermochemical heat storage .

Industrial Use

- Scientific Field : Industrial Chemistry .

- Application Summary : Calcium lactate finds applications in metal plating, as a buffer in saponification processes, and as a stabilizer and sequestrant in various chemical reactions .

- Methods of Application : It is used in various industrial settings .

- Results : The specific results or outcomes of these applications are not provided in the source .

Enhancing Durability and Engineering Properties of Bioconcrete

- Scientific Field : Civil Engineering .

- Application Summary : Calcium lactate is used to enhance the durability and engineering properties of bioconcrete .

- Methods of Application : The study investigated the optimization of the bioconcrete engineering properties and durability as a response of the calcium lactate (CL) content (0.22–2.18 g/L) and curing duration (7–28 days) using the response surface methodology (RSM) .

- Results : The optimal conditions for the engineering properties of concrete and durability were determined at 2.18 g/L of CL content after 23.4 days .

Lactate Metabolism in Human Health and Disease

- Scientific Field : Medical Science .

- Application Summary : Lactate has been shown to regulate muscle contraction, wound healing, memory formation, and tumor development .

- Methods of Application : This application involves the metabolic processes in the human body .

- Results : The specific results or outcomes of these applications are not provided in the source .

Food Industry

- Scientific Field : Food Science .

- Application Summary : Calcium lactate is used as a food additive with E number of E327 . It is used to improve the physicochemical properties, state distribution of water, and protein structure changes of surimi gels made from large yellow croaker .

- Methods of Application : Calcium lactate was added to surimi in varying concentrations (0%, 0.5%, 1.5%, 2.5%, 3.5%, and 4.5% on wet surimi) .

- Results : The addition of calcium lactate significantly increased gel strength and whiteness, while cooking loss decreased. The water-holding capacity increased first and then decreased with the addition of calcium lactate .

Animal Feeds

Orientations Futures

Propriétés

IUPAC Name |

calcium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJXYGKVIBWPFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020236 | |

| Record name | Calcium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Almost odourless, white crystalline powder or granules, White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline] | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water and practically insoluble in ethanol, Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/, Sol in water | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CALCIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate will dissociate into calcium cation and lactic acid anions, the conjugate base of lactic acid. Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an ubiquitous intermediate in the metabolic pathways. Lactic acid diffuses through the muscles and is transported to the liver by the bloodstream to participate in gluconeogenesis. | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Calcium lactate | |

Color/Form |

White, crystalline powder | |

CAS RN |

814-80-2, 5743-48-6, 28305-25-1, 63690-56-2 | |

| Record name | Calcium Lactate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium (S)-2-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium Lactate Pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2URQ2N32W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

> 120 | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

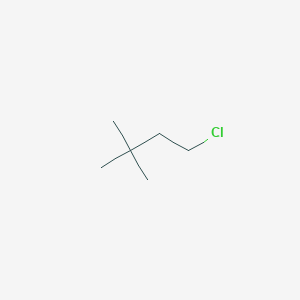

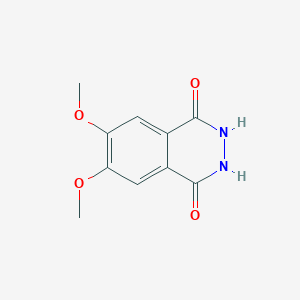

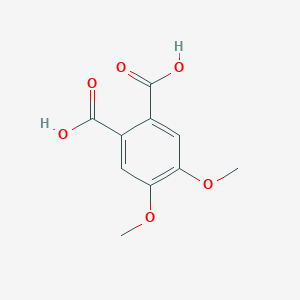

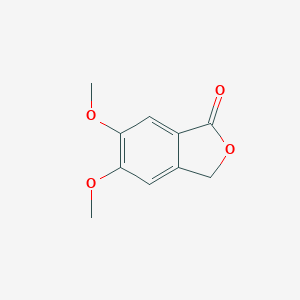

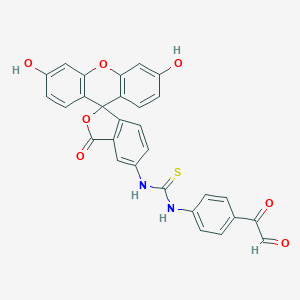

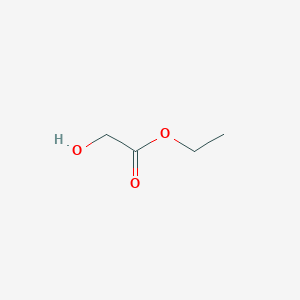

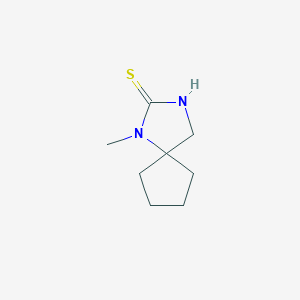

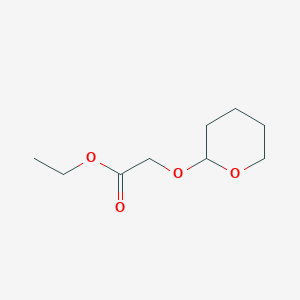

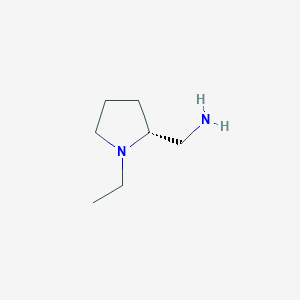

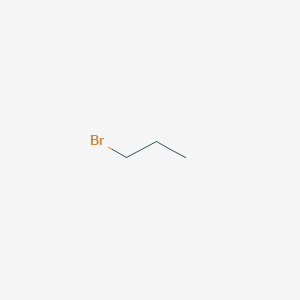

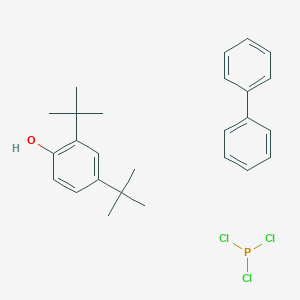

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)